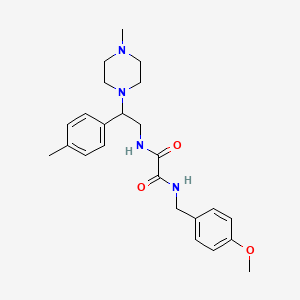

N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, commonly known as MBP-oxalamide, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the family of oxalamide derivatives, which are known for their diverse biological activities. MBP-oxalamide has been extensively studied for its potential application in various fields, including medicinal chemistry, neuropharmacology, and drug discovery.

Scientific Research Applications

Synthesis and Characterization

- Research in the field of organic synthesis has led to the development of various compounds through the reaction of acetylenecarboxylic acids with amines, leading to products with potential applications in medicinal chemistry and materials science (Iwanami et al., 1964).

- The synthesis and pharmacological evaluation of arylpiperazine derivatives, including those with methoxybenzyl components, have been explored for their potential as ligands for serotonin receptors, indicating their relevance in drug discovery for neurological and psychiatric disorders (Glennon et al., 1988).

Potential Medicinal Applications

- Novel heterocyclic compounds derived from specific acetohydrazides, including those with methoxybenzyl groups, have been synthesized and investigated for their enzyme inhibition activities, such as lipase and α-glucosidase inhibition, suggesting their potential in treating metabolic disorders (Bekircan et al., 2015).

- Oxidovanadium(V) complexes derived from hydrazone ligands, including those with methoxybenzylidene components, have been synthesized, characterized, and shown to possess antibacterial activity, highlighting their potential in antimicrobial therapy (Qian, 2018).

Methodological Advances

- The oxidative removal of N-(p-methoxybenzyl) groups on diketopiperazine skeletons with ceric ammonium nitrate showcases a methodological advancement in the field of synthetic chemistry, providing a tool for the modification and functionalization of complex organic molecules (Yoshimura et al., 1983).

Future Directions

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3/c1-18-4-8-20(9-5-18)22(28-14-12-27(2)13-15-28)17-26-24(30)23(29)25-16-19-6-10-21(31-3)11-7-19/h4-11,22H,12-17H2,1-3H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUIZXWSHDMBAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B3009148.png)

![N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3009155.png)

![2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B3009162.png)